molecular formula C11H9NOS B13499779 2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile

2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile

Cat. No.: B13499779
M. Wt: 203.26 g/mol
InChI Key: NDLDIBBAGZJZEB-UHFFFAOYSA-N
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Description

2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile is a versatile chemical compound with a wide range of applications in scientific research. Its molecular formula is C11H9NOS, and it has a molecular weight of 203.26 g/mol . This compound is known for its unique structure, which includes a benzothiophene ring substituted with a methoxy group and an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile typically involves the reaction of 6-methoxy-1-benzothiophene with acetonitrile under specific conditions. One common method involves dissolving the starting material in ethanol and treating it with a mixture of hydrazine hydrate and hydrochloride solution. The reaction mixture is then refluxed for several hours, cooled, and poured into ice-cold water. The resulting solid product is filtered, dried, and recrystallized from ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or signal transduction pathways. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-1,3-benzothiazol-2-amine
  • 2-(1-Benzothiophen-2-yl)acetonitrile
  • Benzo[b]thiophene-3-acetonitrile

Uniqueness

2-(6-Methoxy-1-benzothiophen-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

2-(6-methoxy-1-benzothiophen-2-yl)acetonitrile

InChI

InChI=1S/C11H9NOS/c1-13-9-3-2-8-6-10(4-5-12)14-11(8)7-9/h2-3,6-7H,4H2,1H3

InChI Key

NDLDIBBAGZJZEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)CC#N

Origin of Product

United States

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